molecular formula C14H13ClN2O3 B2911729 N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034379-73-0

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2911729
CAS RN: 2034379-73-0
M. Wt: 292.72
InChI Key: ASOMYRSLEJUTFX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as Cilnidipine, is a dihydropyridine calcium channel blocker. It is used for the treatment of hypertension and angina pectoris. Cilnidipine has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension.

Mechanism Of Action

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks both L-type and N-type calcium channels. L-type calcium channels are responsible for the contraction of smooth muscle cells in the blood vessels, while N-type calcium channels are responsible for the release of neurotransmitters such as norepinephrine. By blocking both types of calcium channels, cilnidipine reduces the contraction of smooth muscle cells and the release of neurotransmitters, resulting in a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to have several biochemical and physiological effects. It reduces the contractility of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide also reduces the release of neurotransmitters such as norepinephrine, resulting in a reduction in sympathetic nervous system activity. Additionally, cilnidipine has been found to have antioxidant properties, reducing oxidative stress in the cardiovascular system.

Advantages And Limitations For Lab Experiments

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension. It has also been extensively studied, with a large body of research supporting its efficacy and safety. However, there are also limitations to using cilnidipine in lab experiments. It may have off-target effects that could complicate the interpretation of results. Additionally, the synthesis of cilnidipine is complex and may be difficult to reproduce in a lab setting.

Future Directions

There are several future directions for research on cilnidipine. One area of interest is its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure. Another area of interest is its potential use in combination with other drugs for the treatment of hypertension. Additionally, there is a need for further research on the long-term safety and efficacy of cilnidipine.

Synthesis Methods

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is synthesized by reacting 2-chloro-5-nitrobenzoic acid with 3-methoxypropionitrile to form 2-chloro-5-nitrobenzyl 3-methoxypropionate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with methyl acetoacetate to form 2-chloro-5-(methylamino)benzyl 3-methoxypropionate. The final step involves cyclization of the compound using sodium methoxide to form cilnidipine.

Scientific Research Applications

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential use in the treatment of hypertension. It has been found to have a unique mechanism of action, blocking both L-type and N-type calcium channels. This makes it more effective in reducing blood pressure compared to other calcium channel blockers. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has also been studied for its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure.

properties

IUPAC Name

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOMYRSLEJUTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

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